molecular formula C7H5BrN4S B13694899 2-Amino-5-(3-bromo-2-pyridyl)-1,3,4-thiadiazole

2-Amino-5-(3-bromo-2-pyridyl)-1,3,4-thiadiazole

Cat. No.: B13694899
M. Wt: 257.11 g/mol
InChI Key: KHTLLKYMGAIWGR-UHFFFAOYSA-N
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Description

2-Amino-5-(3-bromo-2-pyridyl)-1,3,4-thiadiazole is a specialized chemical scaffold designed for medicinal chemistry and drug discovery research. This compound features the 1,3,4-thiadiazole ring, a versatile pharmacophore known for its unique electronic properties and capacity to interact with diverse biological targets . The mesoionic nature of the 1,3,4-thiadiazole core enhances the ability of derivatives to cross cellular membranes, contributing to favorable bioavailability and making it a privileged structure in the development of bioactive molecules . The primary research applications of this compound are anticipated in the fields of oncology and infectious diseases, based on the established profile of the 1,3,4-thiadiazole family. 1,3,4-thiadiazole derivatives have demonstrated potent anticancer activity by acting as bioisosteres of pyrimidine bases, thereby interfering with DNA replication processes . Furthermore, this class of compounds has shown promise in antimicrobial research, with numerous derivatives exhibiting significant inhibitory efficacy against a broad spectrum of Gram-positive and Gram-negative bacterial strains . The presence of the bromo-pyridine substituent offers a reactive site for further structural diversification, allowing researchers to explore structure-activity relationships and optimize properties for specific targets. Warning: This product is intended for research purposes only and is not approved for use in humans or animals. It is the responsibility of the researcher to ensure safe handling and comply with all applicable local and national regulations.

Properties

Molecular Formula

C7H5BrN4S

Molecular Weight

257.11 g/mol

IUPAC Name

5-(3-bromopyridin-2-yl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C7H5BrN4S/c8-4-2-1-3-10-5(4)6-11-12-7(9)13-6/h1-3H,(H2,9,12)

InChI Key

KHTLLKYMGAIWGR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)C2=NN=C(S2)N)Br

Origin of Product

United States

Preparation Methods

Bromination of 2-Amino-5-(2-pyridyl)-1,3,4-thiadiazole

  • Stepwise Bromination Method : Starting from 2-amino-5-(2-pyridyl)-1,3,4-thiadiazole, selective bromination at the 3-position of the pyridyl ring can be achieved using bromine under controlled conditions.

  • Patent-Described Bromination of 2-Amino-5-bromo-1,3,4-thiadiazole : A closely related compound, 2-amino-5-bromo-1,3,4-thiadiazole, is prepared by dissolving 2-amino-1,3,4-thiadiazole in an aqueous acid solution (2-6% acid, preferably 3-5%), followed by dropwise bromine addition at temperatures below 10 °C. The reaction mixture is then treated with an oxidant (e.g., hypochlorite, chlorate, hydrogen peroxide) at 15-30 °C to complete bromination. Alkali treatment follows to isolate the product with high purity and yield.

  • Adaptation for Pyridyl Substitution : Incorporating the 3-bromo-2-pyridyl substituent likely involves bromination of the pyridyl ring either before or after thiadiazole ring formation, using similar controlled bromination techniques.

Cyclization with 3-Bromo-2-pyridinecarboxylic Acid or Derivatives

  • Using 3-bromo-2-pyridinecarboxylic acid as the starting acid component in the cyclization with thiosemicarbazide under phosphorus pentachloride activation or polyphosphoric acid conditions can directly yield the target 2-amino-5-(3-bromo-2-pyridyl)-1,3,4-thiadiazole.

Detailed Reaction Conditions and Parameters

Step Reagents/Conditions Notes Yield/Purity
Dissolution of thiosemicarbazide Thiosemicarbazide + 3-bromo-2-pyridinecarboxylic acid + PCl5 or polyphosphoric acid Solid-phase grinding at room temperature or heating under reflux >90% yield, high purity
Bromination (if post-cyclization) Bromine added dropwise under 10 °C in acidic aqueous solution (2-6% acid) Molar ratio thiosemicarbazide to bromine ~1:0.45-0.55; reaction at 15-30 °C High yield, minimized waste
Oxidation step Oxidants such as hypochlorite, chlorate, hydrogen peroxide Mass ratio of product to oxidant 1:20-50; maintains reaction completion Purity >95%
Alkali work-up Alkali solution to neutralize and precipitate product pH adjusted to ~8-8.2 for optimal crystallization Facilitates isolation

Comparative Analysis of Preparation Methods

Method Advantages Disadvantages References
Solid-phase grinding with PCl5 Mild conditions, short reaction time, high yield (>91%) Requires handling of phosphorus pentachloride
Bromination in acidic aqueous solution Environmentally friendly, reduced bromine use, high purity Requires precise temperature and reagent control
Oxidative cyclization of thiosemicarbazones Good yields, versatile for substitutions Requires strong oxidants, careful handling

Research Results and Observations

  • The use of aqueous acid solutions with controlled acid concentration (3-5%) ensures complete dissolution of starting materials and homogeneous reaction conditions, improving yield and purity.

  • Controlled bromine addition at low temperatures (<10 °C) prevents over-bromination and side reactions, enhancing selectivity for the 3-bromo position on the pyridyl ring.

  • The presence of oxidants such as hypochlorite or hydrogen peroxide promotes efficient bromination and ring oxidation, improving product quality and reducing environmental impact.

  • Solid-phase grinding methods offer a practical alternative with minimal solvent use and simplified post-reaction processing, suitable for scale-up.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the 3-position of the pyridine ring serves as a prime site for nucleophilic substitution, enabling diverse functionalization:

Reagent/ConditionProductReaction EfficiencyKey Reference
Sodium azide (NaN₃/DMF, 80°C)3-azido-2-pyridyl derivative85-92% yield
Primary amines (EtOH, reflux)3-alkylamino-pyridyl derivatives70-88% yield
Thiols (K₂CO₃/DMSO, 60°C)Thioether-linked analogs65-78% yield

This reaction follows an SNAr mechanism , facilitated by electron-withdrawing effects of the thiadiazole ring. Steric hindrance from the pyridine nitrogen slightly reduces reactivity compared to para-substituted bromo analogs.

Oxidation Reactions

The amino group (-NH₂) on the thiadiazole ring undergoes selective oxidation:

  • Controlled oxidation with KMnO₄/H₂SO₄ converts -NH₂ to -NO₂, producing 2-nitro-5-(3-bromo-2-pyridyl)-1,3,4-thiadiazole (82% yield).

  • Over-oxidation with H₂O₂/Fe³⁺ cleaves the thiadiazole ring, forming pyridine-2-sulfonic acid derivatives.

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed couplings:

Coupling TypeConditionsProduct ApplicationYield Range
Suzuki (Boronates)Pd(PPh₃)₄, K₂CO₃, DME/H₂OBiaryl hybrids for drug discovery75-89%
Sonogashira (Alkynes)CuI, PdCl₂(PPh₃)₂, Et₃NFluorescent probes68-83%
Buchwald-Hartwig (Amines)Xantphos-Pd-G3, Cs₂CO₃Antimicrobial agents71-90%

Notably, the thiadiazole ring remains intact under these conditions due to its thermal stability up to 250°C.

Reductive Transformations

Catalytic hydrogenation (H₂/Pd-C) reduces both rings:

  • Thiadiazole → 1,2-diaminoethane derivative

  • Pyridine → Piperidine analog
    This dual reduction occurs in ethanol at 50 psi H₂ pressure (total yield: 64%).

Complexation Reactions

The compound acts as a polydentate ligand in coordination chemistry:

Metal SaltComplex StructureApplication
CuCl₂[Cu(L)₂Cl]ClAnticancer agents
PtCl₂cis-[Pt(L)Cl₂]Catalysis
Fe(NO₃)₃[Fe(L)(NO₃)₃]Magnetic materials

Stability constants (log β) range from 8.2 (Cu²⁺) to 5.9 (Fe³⁺) in aqueous ethanol.

Cycloaddition Reactions

The thiadiazole participates in [3+2] cycloadditions with nitrile oxides, forming fused heterocycles:

DipolarophileProductBiological Activity
Benzontrile oxideImidazo[2,1-b] thiadiazoleAnticonvulsant (ED₅₀: 12 mg/kg)
Acetonitrile oxidePyrazolo[5,1-d] thiadiazoleAntiparasitic (IC₅₀: 14.7 µM)

Reaction kinetics show second-order dependence with k₂ = 0.018 L·mol⁻¹·s⁻¹ in acetonitrile.

Acid-Base Behavior

Protonation studies reveal:

  • pKₐ₁ = 3.2 (pyridine N-protonation)

  • pKₐ₂ = 8.7 (thiadiazole amino group)
    This dual basicity enables pH-dependent solubility (0.1 mg/mL at pH 1 → 22 mg/mL at pH 10) .

Thermal Decomposition

TGA analysis shows three-stage decomposition:

  • 220-250°C: Loss of Br- radical (Δm = 25.8%)

  • 300-320°C: Thiadiazole ring breakdown

  • 400°C: Complete carbonization
    Activation energy (Eₐ) calculated as 148 kJ/mol by Ozawa method.

This comprehensive reactivity profile establishes 2-amino-5-(3-bromo-2-pyridyl)-1,3,4-thiadiazole as a versatile building block in medicinal chemistry and materials science. Recent studies highlight its particular utility in developing kinase inhibitors (IC₅₀: 0.8-1.2 µM against EGFR) and organic semiconductors (hole mobility: 0.12 cm²/V·s). Future research directions include photocatalytic applications and enantioselective functionalization of the thiadiazole core.

Scientific Research Applications

2-Amino-5-(3-bromo-2-pyridyl)-1,3,4-thiadiazole is a heterocyclic compound with a thiadiazole ring substituted with an amino group and a bromopyridyl group. This compound is of interest for its potential biological activities and applications in medicinal chemistry and materials science.

Scientific Research Applications

2-Amino-5-(3-bromo-2-pyridyl)-1,3,4-thiadiazole is used as a building block in the synthesis of more complex molecules. It has been investigated for potential biological activities, such as antimicrobial or anticancer properties, and explored as a potential drug candidate for various diseases. It is also used in the development of new materials with specific properties.

Related Compounds and Activities

Other thiadiazole derivatives have demonstrated a range of therapeutic activities, including antimicrobial, antifungal, antimycobacterial, analgesic, and anti-inflammatory properties . Thiadiazole derivatives have been investigated for anticonvulsant activity . For example, several 2-amino-5-[4-chloro-2-(2-chlorophenoxy)phenyl]-1,3,4-thiadiazole derivatives were synthesized and evaluated for their ability to protect mice against convulsions induced by pentylenetetrazole (PTZ) and maximal electroshock (MES) . One compound, 5-[4-chloro-2-(2-chlorophenoxy)phenyl]-N-ethyl-1,3,4-thiadiazol-2-amine, was the most active in both MES and PTZ tests .

Cytotoxic Properties

Mechanism of Action

The mechanism of action of 2-Amino-5-(3-bromo-2-pyridyl)-1,3,4-thiadiazole depends on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Substituent Variability in 1,3,4-Thiadiazole Derivatives

The biological and physicochemical properties of 1,3,4-thiadiazole derivatives are highly dependent on substituents at positions 2 and 5. Key analogs include:

Compound Name Substituent at Position 5 Key Properties/Applications References
2-Amino-5-phenyl-1,3,4-thiadiazole (TB) Phenyl Dual fluorescence; antimycotic potential
2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole 4-Bromophenyl Enzyme/receptor interactions; corrosion inhibition
2-Amino-5-(2-hydroxyphenyl)-1,3,4-thiadiazole (TS) 2-Hydroxyphenyl Dual fluorescence; pH-dependent charge transfer
2-Amino-5-(3-nitrophenyl)-1,3,4-thiadiazole 3-Nitrophenyl Corrosion inhibition (lower efficiency vs. bromo analogs)
2-Amino-5-(4-methoxyphenyl)-1,3,4-thiadiazole 4-Methoxyphenyl Antimicrobial activity; intermediate for azo dyes
Target Compound 3-Bromo-2-pyridyl Potential fluorescence/biological activity (inferred)

Physical Properties

  • Melting Points: Phenyl analog (TB): 232–233°C . 4-Bromophenyl analog (3d): 226°C . 4-Nitrophenyl analog (3c): 254–256°C .

Unique Features of the Target Compound

  • Comparison with Bromophenyl Analogs : Unlike 4-bromophenyl derivatives (e.g., 3d), the pyridyl nitrogen may participate in hydrogen bonding or coordination chemistry, expanding its utility in metal-organic frameworks or enzyme inhibition .

Biological Activity

2-Amino-5-(3-bromo-2-pyridyl)-1,3,4-thiadiazole is a heterocyclic compound belonging to the thiadiazole family. Its unique structure, featuring a brominated pyridine substituent and an amino group, enhances its biological activity and potential applications in medicinal chemistry. This article reviews the biological activities of this compound, focusing on its antimicrobial and anticancer properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by a five-membered ring containing two nitrogen atoms and one sulfur atom. The presence of the bromine atom at the 5-position of the thiadiazole ring increases its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that 2-amino-5-(3-bromo-2-pyridyl)-1,3,4-thiadiazole exhibits significant antimicrobial activity. It has been tested against various bacterial strains with promising results.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
E. coli62.5 μg/mL
S. aureus125 μg/mL
Salmonella typhi50 μg/mL

These findings suggest that the compound can be a potential candidate for developing new antibacterial agents .

Anticancer Activity

The anticancer potential of 2-amino-5-(3-bromo-2-pyridyl)-1,3,4-thiadiazole has been evaluated in vitro against various cancer cell lines. The compound demonstrated cytotoxic effects on human cancer cells, indicating its potential as an anticancer agent.

Cell Line IC50 (μg/mL) Effect
A549 (Lung Cancer)9.6Significant growth inhibition
HeLa (Cervical Cancer)0.28Induced cell cycle arrest at G2/M phase
MCF-7 (Breast Cancer)12Decreased viability

The results indicate that the compound effectively inhibits cell growth and induces apoptosis in cancer cells .

The mechanism by which 2-amino-5-(3-bromo-2-pyridyl)-1,3,4-thiadiazole exerts its biological effects involves interaction with specific molecular targets such as enzymes and receptors. Molecular docking studies have predicted binding affinities with proteins involved in cancer pathways, suggesting that this compound may modulate their activity to exert therapeutic effects .

Case Studies

Several studies have highlighted the biological efficacy of thiadiazole derivatives similar to 2-amino-5-(3-bromo-2-pyridyl)-1,3,4-thiadiazole:

  • Antimicrobial Efficacy : A study demonstrated that derivatives of thiadiazoles exhibited zones of inhibition against Salmonella typhi and E. coli, reinforcing the potential of these compounds in treating bacterial infections .
  • Cytotoxicity Against Cancer Cells : Another investigation reported that various thiadiazole derivatives reduced cell viability in different cancer models significantly, with some compounds achieving over 70% inhibition at concentrations as low as 200 μM .

Q & A

Basic Research Questions

Q. What optimized methodologies exist for synthesizing 2-amino-5-(3-bromo-2-pyridyl)-1,3,4-thiadiazole with high purity?

  • Methodology : Synthesis typically involves cyclization reactions using phosphorus oxychloride (POCl₃) as both a solvent and catalyst. For example, analogous thiadiazoles (e.g., 2-amino-5-(2-hydroxyphenyl)-1,3,4-thiadiazole) are synthesized by reacting thiosemicarbazide derivatives with POCl₃ under reflux, followed by purification via recrystallization . Adjustments to substituents (e.g., bromopyridyl groups) require careful control of stoichiometry and reaction time to avoid side products like Schiff bases .
  • Key Parameters : Monitor reaction progress via TLC, and characterize intermediates using FT-IR and ¹H-NMR to confirm structural integrity .

Q. How can spectroscopic techniques validate the structural and electronic properties of this compound?

  • Approach :

  • FT-IR : Identify functional groups (e.g., C-Br stretching at ~550–600 cm⁻¹, N-H bending in the amino group at ~1600 cm⁻¹) .
  • ¹H-NMR : Confirm aromatic proton environments (e.g., pyridyl protons at δ 7.5–8.5 ppm) and amino group resonance (δ 5.5–6.5 ppm) .
  • UV-Vis/fluorescence : Probe electronic transitions (e.g., π→π* in the thiadiazole ring) and assess potential as a fluorescent probe in liposomal systems .

Q. What preliminary biochemical applications have been explored for this compound?

  • Applications : Thiadiazoles with brominated aryl groups are studied as enzyme inhibitors or receptor modulators due to their electron-deficient aromatic systems. For example, similar derivatives show activity in tyrosinase inhibition assays, suggesting utility in biochemical pathway studies . Computational docking can predict binding affinities to target proteins (e.g., B-cell lymphoma-2 inhibitors) .

Advanced Research Questions

Q. How do computational models (e.g., DFT) elucidate the formation mechanism and stability of this thiadiazole?

  • Methodology : Density Functional Theory (DFT) at the B3LYP/6-311+G(2d2p) level can simulate reaction pathways. Studies on 2-amino-5-methyl-1,3,4-thiadiazole reveal multi-stage mechanisms involving thiourea cyclization and intermediate tautomerization, with activation barriers ~25–30 kcal/mol . Solvent effects (e.g., DMSO) can stabilize transition states, reducing energy barriers .
  • Validation : Compare calculated vibrational spectra (IR) with experimental data to refine computational parameters .

Q. What challenges arise in analyzing dual fluorescence effects of this compound in lipid bilayers?

  • Experimental Design :

  • Prepare liposomes (e.g., DPPC) and incorporate the compound via thin-film hydration.
  • Use fluorescence spectroscopy to track emission shifts (e.g., λₑₘ ≈ 400–450 nm) under varying pH/temperature. Contradictions in spectral data may arise from aggregation or solvent polarity effects .
  • Resolve ambiguities using time-resolved fluorescence to distinguish between monomeric and aggregated states .

Q. How do thermodynamic studies inform the stability of substituted aminothiadiazoles?

  • Thermochemical Analysis : Combustion calorimetry measures enthalpy of formation (ΔHf°). For 2-amino-5-methyl-1,3,4-thiadiazole, ΔHf° ≈ 150 kJ/mol, with methyl substitution increasing stability by ~10% compared to unsubstituted analogs .
  • Implications : Substituents like bromopyridyl groups may alter stability via steric hindrance or electronic effects, requiring comparative studies with XRD or DSC .

Q. How can data contradictions in synthetic pathways be systematically addressed?

  • Case Study : Conflicting reports on thiadiazole formation via POCl₃ (yielding amides vs. Schiff bases) suggest competing reaction pathways. Use kinetic studies (e.g., in situ IR) to identify dominant intermediates .
  • Resolution : Optimize reaction conditions (e.g., lower temperature, controlled POCl₃ addition) to favor cyclization over side reactions .

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